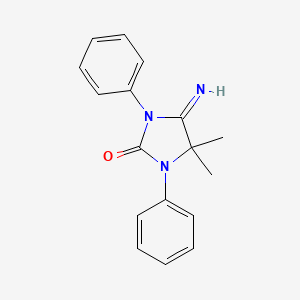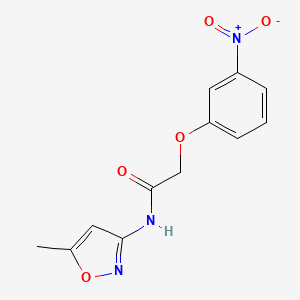![molecular formula C12H14ClNO4 B5843525 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid selectively inhibits the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid prevents the activation of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines. This leads to a decrease in inflammation and a potential improvement in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ) in the serum of patients with autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of these patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid is its selectivity for JAK3, which reduces the potential for off-target effects. However, one limitation is that its inhibition of JAK3 may also affect the function of natural killer (NK) cells, which play a crucial role in the immune response against viral infections and tumors.
Future Directions
There are several potential future directions for the study of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid. One direction is to investigate its potential therapeutic applications in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the long-term safety and potential side effects of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid.
Synthesis Methods
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 5-bromo-1-pentanone to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the desired product.
Scientific Research Applications
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid has been studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
5-(5-chloro-2-methoxyanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-18-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLCBIXQHPZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)



![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)

![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
